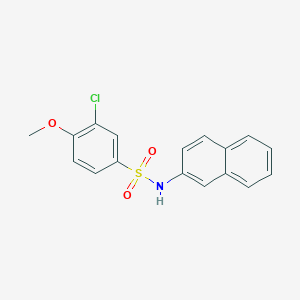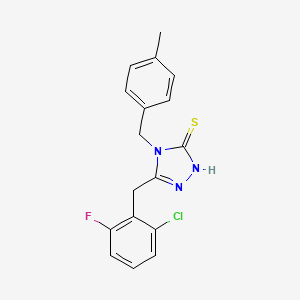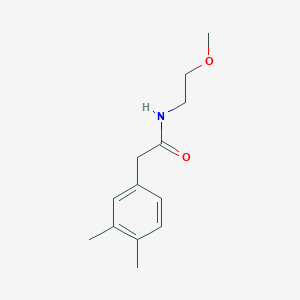![molecular formula C24H20Cl2N4OS B4584290 1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)
1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
説明
This molecule is part of the chemical family of pyrazolo[3,4-c]isoquinolines, a group known for its diverse chemical reactions and potential biological activities. Research on this molecule and its derivatives focuses on understanding its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media. This process, resembling the Pictet-Spengler condensation, results in 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline derivatives through a series of cyclization and dehydrogenation steps. The reaction pathways and product structures significantly depend on the aldehyde used, highlighting the versatility of this synthesis approach (Bogza et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. These analyses confirm the formation of the desired pyrazolo[3,4-c]isoquinoline derivatives and provide insight into the molecular geometry, confirming the regioselectivity of the synthesis process (Wydra et al., 2021).
Chemical Reactions and Properties
The chemical properties of 1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline derivatives vary significantly depending on the substituents and reaction conditions. These compounds undergo various chemical reactions, including cyclization, nucleophilic substitution, and electrophilic aromatic substitution, indicating a rich chemistry that can be tailored for specific applications (Pandey et al., 2013).
Physical Properties Analysis
The physical properties of these molecules, such as solubility, melting point, and crystal structure, have been determined through experimental studies. The crystal structure analysis reveals the molecular conformations and intermolecular interactions, which are crucial for understanding the molecule's behavior in different environments (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been explored through various reactions demonstrating the molecule's potential as a precursor for synthesizing a wide range of derivatives. These studies reveal the molecule's versatility in forming different chemical bonds and its potential utility in organic synthesis and medicinal chemistry (Gein et al., 2005).
科学的研究の応用
Synthesis Methodologies
Research has explored efficient synthesis methods for compounds within the same structural family as "1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline." For instance, a study detailed an effective BINAP and microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines, leading to the formation of various substituted isoquinolines, demonstrating the utility of palladium catalysis in constructing complex heterocycles (Prabakaran, Manivel, & Khan, 2010). Another approach involves the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, showcasing an innovative method to combine quinoline and pyrazole structures with potential antimicrobial properties (Prasath et al., 2015).
Structural Analysis and Characterization
The structural analysis of these compounds is crucial for understanding their potential applications. For example, the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents highlight the importance of structural modifications to achieve desired biological activities (Farag et al., 2012).
Potential Biological Activities
Several studies have focused on synthesizing and evaluating derivatives for their biological activities. A notable example includes the investigation of pyrazole-appended quinolinyl chalcones, which exhibited promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Prasath et al., 2015). Furthermore, the synthesis of new quinoline-2-pyrazoline-based thiazolinone derivatives as potential antimicrobial agents emphasizes the continuous search for novel compounds with enhanced antimicrobial efficacy (Desai, Joshi, & Rajpara, 2013).
特性
IUPAC Name |
[2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-14-5-8-21-16(10-14)4-3-9-29(21)23(31)22-11-15(2)28-30(22)24-27-20(13-32-24)18-7-6-17(25)12-19(18)26/h5-8,10-13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYYRUWRLMQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NN3C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)



![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)


